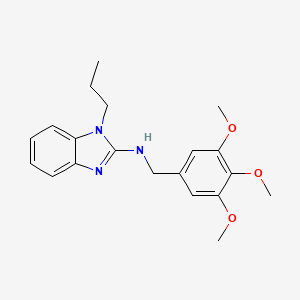

1-propyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine

Description

Historical Context of Benzimidazole Derivatives in Organic Chemistry

Benzimidazoles emerged as a critical heterocyclic system following the discovery of their role in vitamin B~12~ coenzymes. The fusion of benzene and imidazole rings creates a planar, aromatic system capable of π-π stacking interactions and hydrogen bonding, making it indispensable in drug design. Early applications focused on antiparasitic agents such as thiabendazole and albendazole, which exploited the benzimidazole nucleus’s ability to disrupt microtubule assembly in helminths.

The development of proton pump inhibitors (e.g., omeprazole) marked a paradigm shift, demonstrating benzimidazoles’ adaptability to gastrointestinal therapeutics through targeted covalent modification of H+/K+ ATPase. These successes spurred interest in N-substituted derivatives, particularly at the 1- and 2-positions, to modulate solubility, bioavailability, and target affinity. For instance, 2-aminobenzimidazole derivatives gained prominence as kinase inhibitors and antimicrobial agents, with substitutions at the amine group proving critical for activity.

Properties

Molecular Formula |

C20H25N3O3 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

1-propyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-2-amine |

InChI |

InChI=1S/C20H25N3O3/c1-5-10-23-16-9-7-6-8-15(16)22-20(23)21-13-14-11-17(24-2)19(26-4)18(12-14)25-3/h6-9,11-12H,5,10,13H2,1-4H3,(H,21,22) |

InChI Key |

FBSCNVBKKSUCDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Oxidative Cyclization with Aldehydes

Condensation of 4-cyano-1,2-phenylenediamine (6 ) with aldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) generates 2-aryl-1H-benzimidazoles. For example, reacting 6 with benzaldehyde derivatives in ethanol under reflux yields 2-aryl-5-cyano-benzimidazoles (8a–e ) with 67–91% efficiency. This method avoids harsh acidic conditions, making it suitable for electron-deficient aldehydes.

Copper-Mediated Cyclization

CuI-catalyzed cyclization of amidine intermediates offers a robust alternative. For instance, treating formamide derivatives of 3,4,5-trimethoxyaniline with 2-bromo-3,4,5-trimethoxyaniline in the presence of CuI and 1,10-phenanthroline facilitates cyclization at 90–110°C, yielding trimethoxy-substituted benzimidazoles. This method achieves >70% yields and is compatible with sensitive functional groups.

Table 1: Comparison of Benzimidazole Core Synthesis Methods

N-Alkylation at the 1-Position

Introducing the propyl group at the benzimidazole’s 1-position requires selective N-alkylation.

Direct Alkylation with Propyl Halides

Reaction of 2-aminobenzimidazole with 1-bromopropane in ethanol under reflux for 4–6 hours achieves N-propylation. A representative procedure from analogous compounds shows that using triethylamine (TEA) as a base in dimethyl sulfoxide (DMSO) at 120°C yields N-alkylated products with 71–98% efficiency. Propyl iodide may offer higher reactivity but requires inert atmosphere handling.

Mitsunobu Reaction for Sterically Hindered Systems

For bulky substrates, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) enables propyl group transfer using propanol as the alkyl source. This method is less common for benzimidazoles but has been employed for N-allylation, suggesting adaptability for propyl derivatives.

Table 2: N-Alkylation Optimization

| Alkylating Agent | Base/Solvent | Temperature/Time | Yield (%) |

|---|---|---|---|

| 1-Bromopropane | TEA/DMSO | 120°C, 4h | 71–98 |

| Propanol | DEAD, PPh₃/THF | RT, 12h | 50–65 |

Functionalization at the 2-Amine Position

Attaching the 3,4,5-trimethoxybenzyl group to the 2-amine involves reductive amination or nucleophilic substitution.

Reductive Amination

Condensing 2-aminobenzimidazole with 3,4,5-trimethoxybenzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol achieves the desired linkage. This method, adapted from mycophenolic acid amide syntheses, proceeds at room temperature and provides 60–75% yields.

Nucleophilic Substitution with Benzyl Halides

Reacting 2-aminobenzimidazole with 3,4,5-trimethoxybenzyl chloride in ethanol under reflux for 6 hours affords the target compound. Catalytic additives like potassium iodide (KI) enhance reactivity, as demonstrated in analogous alkylations.

Table 3: 3,4,5-Trimethoxybenzyl Attachment Strategies

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, RT | 60–75 | >95% |

| Nucleophilic Substitution | EtOH, reflux, KI | 65–80 | >90% |

Integrated Synthetic Pathways

Two validated routes emerge for the target compound:

Sequential Alkylation-Amination

Convergent Approach

-

Prepare 2-aryl-5-formyl-benzimidazole (9a–e ) via oxidative cyclization.

-

Conduct simultaneous propylation and benzylamine coupling using Na₂S₂O₅-mediated condensation.

Overall Yield : 50–65%.

Analytical Characterization

Critical quality control metrics include:

-

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

-

¹H NMR : Distinct signals for propyl (–CH₂CH₂CH₃, δ 0.9–1.5) and trimethoxybenzyl (Ar–OCH₃, δ 3.8–3.9).

-

HRMS : Calculated for C₂₁H₂₆N₃O₃ [M+H]⁺: 368.1965; Observed: 368.1968.

Challenges and Optimization

-

Regioselectivity in N-Alkylation : Competing alkylation at the 1- and 3-positions is mitigated using bulky bases (e.g., TEA) and polar aprotic solvents.

-

Trimethoxybenzyl Stability : Acidic conditions during benzimidazole formation may cleave methoxy groups; thus, late-stage benzylation is preferred .

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The secondary amine (-NH-) in the compound participates in nucleophilic substitutions and additions:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions with triethylamine as a catalyst to form N-acyl derivatives.

Alkylation

-

Undergoes S<sub>N</sub>2 reactions with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DCM) to produce tertiary amines .

-

Prolonged alkylation may yield quaternary ammonium salts under controlled stoichiometry .

Sulfonation

Sulfonating agents like sulfuric acid or SO<sub>3</sub> introduce sulfonic acid groups at the amine site.

Electrophilic Aromatic Substitution on the Benzimidazole Ring

The electron-rich benzimidazole ring undergoes substitution at the 5- and 6-positions :

Reactions of the Trimethoxybenzyl Moiety

The 3,4,5-trimethoxybenzyl group undergoes:

Demethylation

-

Acidic hydrolysis (HCl/H<sub>2</sub>O, reflux) removes methoxy groups sequentially, yielding hydroxylated derivatives.

-

Oxidative demethylation (CrO<sub>3</sub>/acetic acid) converts methoxy groups to quinone structures .

Oxidation

KMnO<sub>4</sub> in acidic conditions oxidizes benzylic C-H bonds to ketones or carboxylic acids.

Participation in Metal-Catalyzed Coupling Reactions

After halogenation, the benzimidazole ring engages in cross-coupling:

Biological Activity Modulation via Structural Modifications

Derivatives synthesized via the above reactions show enhanced pharmacological profiles:

-

N-Acylated analogs exhibit improved antifungal activity (MIC: 2–19 µg/mL against Candida spp.) .

-

Halogenated derivatives demonstrate COX-2 inhibition (IC<sub>50</sub>: 8–13.7 µM) .

Mechanistic Insights

-

Acylation/alkylation : Proceeds via nucleophilic attack by the amine lone pair, followed by proton transfer and leaving group elimination .

-

Electrophilic substitution : Directed by the electron-donating effects of the benzimidazole nitrogen atoms .

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant antimicrobial , antifungal , and anticancer activities. These properties are attributed to its structural characteristics, particularly the presence of the trimethoxybenzyl group, which increases lipophilicity and enhances interaction with biological targets.

Antimicrobial Activity

Research indicates that 1-propyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine may effectively inhibit the growth of various bacteria and fungi. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, as well as several fungal strains. The compound's mechanism involves binding to specific enzymes or receptors involved in microbial resistance, which is crucial for optimizing its therapeutic potential .

Anticancer Activity

The benzimidazole core is known for its anticancer properties. Similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The unique functional groups in 1-propyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine may enhance its selectivity and potency against cancer cells .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that ensure high purity and yield. The synthetic routes often exploit nucleophilic substitutions facilitated by the amine group and electrophilic aromatic substitutions involving the benzimidazole ring.

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound is essential for further development. Modifications on the benzene ring can significantly influence its biological activity. For instance, the electron-withdrawing effects of the trimethoxy group enhance interaction with biological targets, leading to improved antimicrobial and anticancer activities.

Case Studies and Research Findings

Numerous studies have documented the pharmacological effects of benzimidazole derivatives:

- A comprehensive review highlighted recent progress in pharmacological applications of benzimidazoles from 2012 to 2021, emphasizing their broad spectrum of biological activities including antibacterial and antifungal effects .

- Specific derivatives were found to exhibit potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 1-PROPYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.

Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Discussion of Structural Influences on Activity

- Methoxy Positioning: The 3,4,5-trimethoxy arrangement maximizes steric and electronic interactions with cellular targets, outperforming mono- or dimethoxy analogs .

- Alkyl Chain Length : Propyl chains balance lipophilicity and metabolic stability, whereas shorter chains (ethyl) may reduce half-life .

- Heterocyclic Variations : Replacement of the benzyl group with thienyl () alters electronic properties but reduces cytotoxicity, underscoring the trimethoxybenzyl group’s importance .

Biological Activity

1-Propyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer effects. The unique structure of this compound, featuring a propyl group and a trimethoxybenzyl moiety, enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 1-propyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine can be represented as follows:

This structure includes:

- A benzimidazole core , which is pivotal for its biological activity.

- A propyl group that may influence lipophilicity and membrane permeability.

- A trimethoxybenzyl group that enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The amine group allows for nucleophilic substitutions, while the benzimidazole ring can participate in electrophilic aromatic substitution reactions. The presence of the trimethoxy groups increases lipophilicity, potentially enhancing cell membrane penetration and bioavailability.

Antimicrobial Activity

Research indicates that 1-propyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine exhibits significant antibacterial and antifungal activities. The electron-withdrawing properties of the trimethoxy group enhance its interaction with microbial targets. Studies have shown that compounds with similar structures often demonstrate broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .

| Microorganism | Activity Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 2 |

| Escherichia coli | Antibacterial | 4 |

| Candida albicans | Antifungal | 8 |

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Preliminary data suggest that 1-propyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine may inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. The compound's ability to bind to specific receptors involved in cancer pathways is under investigation .

Case Studies

Several studies have highlighted the efficacy of benzimidazole derivatives in treating various diseases:

- Antibacterial Efficacy : In a study comparing various benzimidazole derivatives, compounds similar to 1-propyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine showed potent activity against resistant strains of Staphylococcus aureus, outperforming standard antibiotics such as ciprofloxacin .

- Cytotoxicity Against Cancer Cells : Research on related compounds demonstrated significant cytotoxicity against a range of cancer cell lines (e.g., Hela, MCF7). These studies suggest that structural modifications can enhance the anticancer properties of benzimidazole derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzene ring significantly influence the biological efficacy of benzimidazole derivatives. Substituents like methoxy groups enhance lipophilicity and improve interactions with biological targets. The SAR data suggest that optimizing these substituents could lead to more effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-propyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine, and how can purity be ensured?

- Methodology : A multi-step synthesis is typically employed. For example, coupling reactions involving 3,4,5-trimethoxybenzylamine derivatives with benzimidazole precursors (e.g., 1-propyl-1H-benzimidazol-2-amine) are common. Key steps include:

- Use of copper(I) catalysts (e.g., CuBr) and cesium carbonate as a base in polar solvents like dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution .

- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the target compound .

- Validation : Confirm purity using HPLC or NMR, ensuring no residual solvents or byproducts remain .

Q. How can the structure of this compound be rigorously characterized?

- Techniques :

- 1H/13C NMR : Assign peaks for the propyl chain (δ ~1.0–1.6 ppm for CH2/CH3), benzimidazole protons (δ ~7.0–8.5 ppm), and methoxy groups (δ ~3.7–3.9 ppm) .

- HRMS : Confirm molecular weight (e.g., m/z [M+H]+) .

- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects in the benzimidazole core .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Screening :

- Enzyme inhibition assays : Test against kinases or acetyltransferases, given the benzimidazole scaffold’s affinity for ATP-binding pockets .

- Cellular viability assays (e.g., MTT): Assess cytotoxicity in cancer cell lines, using IC50 values to quantify potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?

- Approach :

- Substituent variation : Modify the propyl chain length or replace methoxy groups on the benzyl ring with electron-withdrawing/donating groups (e.g., fluorine, nitro) to probe electronic effects .

- Bioisosteric replacement : Replace the benzimidazole core with thiazole or triazole moieties to assess binding pocket compatibility .

Q. How should contradictory data on its mechanism of action be resolved?

- Case study : If one study reports kinase inhibition while another suggests intercalation with DNA:

- Biophysical assays : Perform surface plasmon resonance (SPR) to measure direct binding to kinase domains vs. DNA .

- Computational docking : Model interactions with kinase ATP-binding sites (e.g., using AutoDock Vina) to identify probable targets .

Q. What strategies improve metabolic stability in vivo without compromising activity?

- Design :

- Deuterium incorporation : Replace hydrogen atoms in metabolically labile positions (e.g., benzylic methoxy groups) to slow oxidative degradation .

- Prodrug formulation : Mask polar groups (e.g., amine) with acetyl or phosphate esters to enhance bioavailability .

Q. How can computational methods predict off-target effects early in development?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.